molecular formula C6H12S3 B1253563 1,2,3-Trithionane CAS No. 61775-36-8

1,2,3-Trithionane

Cat. No. B1253563
CAS RN: 61775-36-8
M. Wt: 180.4 g/mol
InChI Key: IOSZWZQEPJVQCA-UHFFFAOYSA-N
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Description

1,2,3-Trithionane is a natural product found in Azadirachta indica with data available.

Scientific Research Applications

Electrochemical Investigation and Structural Determination

1,2,3-Trithionane and similar compounds have been studied for their reactions with nonacarbonyldiiron, leading to the formation of novel model complexes. These complexes are significant in understanding the active site of [Fe-only]-hydrogenase and their electrochemical properties (Windhager et al., 2007).

Supramolecular Interactions

Research on 1,2,3-triazoles, which share structural similarities with this compound, highlights their diverse supramolecular interactions. These interactions are crucial in supramolecular and coordination chemistry, leading to applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Coordination Chemistry

Studies in coordination chemistry have explored trigonal prismatic coordination in tris(dithiolene) complexes, providing insights relevant to compounds like this compound. This research is vital for understanding complex molecular and electronic structures in coordination compounds (Eisenberg, 2011).

Ultrathin Films in Photosensitizers

The study of ultrathin films of novel hexa-carbene photosensitizers, which may include structures similar to this compound, helps in understanding metal-ligand orbital mixing. This research is crucial for developing new materials for light-harvesting and light-emitting applications (Temperton et al., 2020).

Synthesis of Oxadithia and Trithiadioxime Crown Compounds

This compound derivatives have been synthesized and investigated for their reactions leading to crown compounds. This research contributes to the understanding of complex organic compound synthesis (Kakanejadifard et al., 2007).

properties

CAS RN

61775-36-8

Molecular Formula

C6H12S3

Molecular Weight

180.4 g/mol

IUPAC Name

trithionane

InChI

InChI=1S/C6H12S3/c1-2-4-6-8-9-7-5-3-1/h1-6H2

InChI Key

IOSZWZQEPJVQCA-UHFFFAOYSA-N

SMILES

C1CCCSSSCC1

Canonical SMILES

C1CCCSSSCC1

synonyms

trithiacyclononane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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